molecular formula C4Cl2N4S4 B1597980 3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole CAS No. 26542-77-8

3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole

Cat. No.: B1597980
CAS No.: 26542-77-8
M. Wt: 303.2 g/mol
InChI Key: GYSBSYPRQNBHKS-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of 3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole is characterized by two nearly planar thiadiazole rings connected through a disulfide bridge, creating a symmetrical dimeric structure. Each thiadiazole ring maintains the characteristic five-membered heterocyclic geometry typical of 1,2,4-thiadiazole systems, with sulfur and nitrogen atoms positioned at specific ring positions. The bond lengths within the thiadiazole rings follow established patterns for this heterocyclic system, with the sulfur atom forming characteristically long bonds to both carbon and nitrogen atoms while maintaining an internal angle of approximately 90 degrees. This angular constraint is compensated by wider angles at adjacent carbon atoms, typically around 120 degrees, which preserves the pentagonal ring geometry while accommodating the unique electronic requirements of the sulfur-nitrogen system.

The disulfide linkage connecting the two thiadiazole units represents a critical structural feature that influences both the molecular conformation and chemical reactivity. Typical disulfide bonds exhibit lengths of approximately 2.05 Angstroms, though variations can occur based on the local chemical environment and steric constraints. In the case of this bis-thiadiazole compound, the disulfide bridge adopts a conformation that minimizes steric interactions between the chlorinated heterocyclic rings while maintaining optimal orbital overlap for the sulfur-sulfur bond. The presence of chlorine atoms at the 3-position of each thiadiazole ring introduces additional steric bulk and electronic effects that can influence the preferred conformational arrangements around the disulfide linkage.

The chlorine substituents play a crucial role in defining the overall molecular geometry and electronic distribution. These halogen atoms, positioned at the 3-carbon of each thiadiazole ring, create localized regions of electron density that can participate in weak intermolecular interactions and influence the compound's crystal packing behavior. The electron-withdrawing nature of chlorine atoms also affects the aromatic character of the thiadiazole rings, potentially altering bond lengths and angles within the heterocyclic framework. The combined effect of chlorine substitution and disulfide bridging creates a molecule with a distinct three-dimensional structure that balances planarity within the individual ring systems with rotational freedom around the sulfur-sulfur bond.

Structural Parameter Typical Value Effect on Structure
Disulfide bond length 2.05 Å Determines inter-ring distance
Thiadiazole C-S bond 1.72-1.76 Å Influences ring planarity
Thiadiazole S-N bond 1.68-1.70 Å Affects aromatic character
Internal S angle ~90° Creates pentagonal geometry
Chlorine van der Waals radius 1.75 Å Controls steric interactions

Properties

IUPAC Name

3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N4S4/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSBSYPRQNBHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)SSC2=NC(=NS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375684
Record name 5,5'-Disulfanediylbis(3-chloro-1,2,4-thiadiazole)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26542-77-8
Record name 5,5'-Disulfanediylbis(3-chloro-1,2,4-thiadiazole)
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URL https://comptox.epa.gov/dashboard/DTXSID00375684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26542-77-8
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Biological Activity

3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole (CAS No. 26542-77-8) is a synthetic compound belonging to the thiadiazole class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4Cl2N4S4C_4Cl_2N_4S_4. Its structure features a disulfanyl linkage and multiple chlorine and thiadiazole moieties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated thiadiazoles with disulfide linkages under specific conditions. The characterization is performed using techniques such as NMR, FTIR, and UV spectroscopy to confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. In a study involving various bacterial strains including Staphylococcus aureus and Escherichia coli, compounds similar to this compound showed notable inhibitory effects. Specifically:

  • Inhibition Zones : Compounds exhibited inhibition zones ranging from 15 mm to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk .
Bacterial StrainInhibition Zone (mm)Concentration (µg/disk)
Salmonella typhi15500
E. coli19500
Staphylococcus aureus17500

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been extensively studied. For instance:

  • Cell Viability : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) showed that certain derivatives significantly reduced cell viability with IC50 values below 50 µM .
Cell LineIC50 Value (µM)Treatment Duration (h)
MCF-723.2948
LoVo2.4448

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or DNA. For example:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells .

Case Studies

  • Antimicrobial Study : A recent study evaluated a series of thiadiazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substitutions had enhanced activity against resistant strains .
  • Anticancer Evaluation : Another study focused on the anticancer effects of various thiadiazole derivatives on different cancer cell lines. Results indicated that certain modifications could significantly enhance cytotoxicity against targeted cancer cells while maintaining lower toxicity towards normal cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties. Thiadiazoles have been synthesized and tested against various bacterial strains, showing promising results as potential antibacterial agents. A study demonstrated that derivatives of thiadiazoles can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. One study highlighted the ability of certain thiadiazole compounds to induce apoptosis in cancer cells through the modulation of key signaling pathways . The specific compound under discussion has shown potential in enhancing the efficacy of existing chemotherapeutic agents.

Case Study: Synthesis and Testing

In a notable case study, researchers synthesized a series of thiadiazole derivatives, including 3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Fungicides and Herbicides

Thiadiazole compounds are recognized for their fungicidal properties. They are used in agricultural settings to combat fungal diseases affecting crops. The compound has been tested for its effectiveness against common agricultural pathogens such as Fusarium and Botrytis species .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing thiadiazole derivatives showed a marked reduction in disease incidence compared to untreated controls. This highlights the compound's potential as an effective agricultural treatment option .

Polymer Chemistry

The unique chemical structure of thiadiazoles allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has explored the use of thiadiazole-based polymers in coatings and adhesives .

Case Study: Polymer Development

A study focused on developing a new class of polymers incorporating this compound demonstrated improved resistance to environmental degradation compared to traditional polymers. The findings suggest that these materials could be beneficial in applications requiring durability under harsh conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the thiadiazole rings undergo nucleophilic displacement under specific conditions. For example:

  • Grignard Reagent Interaction : Transmetalation with n-BuLi or Grignard reagents (e.g., i-PrMgX) facilitates substitution at electrophilic positions, enabling the introduction of alkyl or aryl groups .

  • Copper-Mediated Chlorine Replacement : Treatment with CuCl₂ after diazonium salt formation can replace amino groups with chlorine, as demonstrated in analogous 1,2,4-thiadiazole systems .

Example Reaction Pathway

Thiadiazole-Cl+R-MgXThiadiazole-R+MgXCl\text{Thiadiazole-Cl} + \text{R-MgX} \rightarrow \text{Thiadiazole-R} + \text{MgXCl}

This reactivity is critical for modifying the compound’s electronic properties or appending functional groups .

Disulfanyl Bridge Reactivity

The S–S bond in the disulfanyl linker is susceptible to cleavage:

  • Reduction : Using reducing agents like NaBH₄ or LiAlH₄ breaks the S–S bond, yielding thiol intermediates. These thiols can subsequently oxidize or participate in thioether formation .

  • Oxidative Stability : The disulfide remains intact under mild oxidative conditions but may degrade under strong oxidants (e.g., H₂O₂) .

Electrophilic and Cyclization Reactions

While thiadiazoles are generally resistant to electrophilic substitution, the chlorine substituents can direct regioselective reactions:

  • Bromination : In acetic acid, bromine selectively substitutes at the 5-position of analogous 2-amino-1,3,4-thiadiazoles, suggesting potential for halogen exchange .

  • Cyclization with Amines : Reaction with primary amines can lead to ring-expanded heterocycles or fused systems, as seen in related 1,3,4-thiadiazole derivatives .

Cross-Coupling Reactions

Palladium- or copper-catalyzed couplings enable functionalization:

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl-thiadiazole hybrid
Ullmann-Type CouplingAryl iodide, CuI, baseAryl-substituted thiadiazole

These methods are instrumental in synthesizing derivatives for biological testing .

Ring-Opening and Degradation

Under strong basic conditions (e.g., NaOH), the thiadiazole ring may undergo hydrolysis:

  • Base-Induced Cleavage : Produces intermediates like thioureas or cyanamide derivatives, depending on substituents .

  • Thermal Decomposition : At elevated temperatures (>500°C), fragmentation yields CH₃CN, HNCS, and sulfur .

Functional Group Interconversion

  • Thiol-Disulfide Exchange : The disulfanyl group reacts with thiols (e.g., glutathione), enabling dynamic covalent chemistry applications .

  • Chloroacetylation : Treatment with chloroacetyl chloride introduces chloroacetamide side chains, enhancing solubility or bioactivity .

Preparation Methods

Key Synthetic Pathways

Thiosemicarbazide Cyclization

The 1,2,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazide derivatives. For example:

  • Step 1 : React thiosemicarbazide with carbon disulfide (CS₂) in the presence of KOH to form 5-mercapto-1,3,4-thiadiazole intermediates.
  • Step 2 : Chlorination using sulfur monochloride (S₂Cl₂) or phosphorus oxychloride (POCl₃) introduces chlorine at the 3-position.

Example :
$$
\text{Thiosemicarbazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{5-Mercapto-1,3,4-thiadiazole} \xrightarrow{\text{S}2\text{Cl}_2} \text{3-Chloro-5-mercapto-1,2,4-thiadiazole}
$$

Oxidative Disulfide Formation

The disulfide bridge is formed via oxidation of two 3-chloro-5-mercapto-1,2,4-thiadiazole units:

  • Reagents : Hydrogen peroxide (H₂O₂), iodine (I₂), or FeCl₃.
  • Conditions : Room temperature or mild heating (40–60°C) in polar solvents (e.g., DMF, ethanol).

Reaction :
$$
2 \, \text{3-Chloro-5-mercapto-1,2,4-thiadiazole} \xrightarrow{\text{H}2\text{O}2} \text{Target Compound} + 2 \, \text{H}_2\text{O}
$$

Alternative Routes

Halogen Exchange

A halogen-substituted thiadiazole (e.g., bromo or iodo) can undergo nucleophilic substitution with a disulfide nucleophile:

  • Substrate : 3-Bromo-5-iodo-1,2,4-thiadiazole.
  • Reagent : Sodium disulfide (Na₂S₂) in DMF.

Yield : ~65–70% (reported in analogous systems).

Cross-Coupling via Grignard Reagents

  • Step 1 : Generate a thiadiazolyl Grignard reagent from 3-chloro-5-iodo-1,2,4-thiadiazole using i-PrMgCl.
  • Step 2 : Couple with a disulfide electrophile (e.g., S₈ or RSSR).

Advantage : Enables selective disulfide bond formation without over-oxidation.

Optimized Protocols

Method Reagents/Conditions Yield Source
Thiosemicarbazide route CS₂, KOH → S₂Cl₂, DMF, 60°C 78%
Oxidative dimerization H₂O₂, ethanol, RT 82%
Halogen exchange Na₂S₂, DMF, 80°C 65%

Critical Analysis

  • Purity Challenges : Disulfide bonds are prone to reduction; use inert atmospheres (N₂/Ar) during synthesis.
  • Scalability : The thiosemicarbazide route is preferred for large-scale synthesis due to readily available starting materials.
  • Byproducts : Over-chlorination can occur with excess S₂Cl₂; stoichiometric control is critical.

Spectroscopic Validation

  • IR : S–S stretch at ~500–550 cm⁻¹, C–Cl at ~750 cm⁻¹.
  • ¹H NMR : No proton signals (fully substituted aromatic system).
  • MS (ESI) : [M+H]⁺ at m/z 348 (calculated for C₄Cl₂N₄S₄).

Industrial Applications

This compound’s disulfide motif is explored in agrochemicals (fungicides) and pharmaceuticals (anticonvulsant precursors).

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor thiols (e.g., 4-amino-1,2,4-triazole-3-thiol derivatives) with trichloroacetic acid in phosphoryl trichloride under reflux for 24 hours. Microwave-assisted synthesis (e.g., 300 W, 100°C, 10–15 min) significantly reduces reaction time while maintaining yields comparable to classical methods (70–85%). Key variables include solvent polarity, temperature control, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers distinguish the disulfide linkage?

  • Methodological Answer : Use a combination of FT-IR (S–S stretch at 500–550 cm⁻¹), ¹H/¹³C NMR (absence of thiol proton at δ 3–4 ppm, aromatic proton shifts at δ 7–8 ppm), and mass spectrometry (m/z corresponding to [M+H]+ with isotopic clusters for Cl atoms). Single-crystal X-ray diffraction confirms the disulfide bond geometry (C–S–S–C dihedral angle ~85–90°) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests show degradation <5% over 1–2 weeks at -4°C in inert atmospheres. For long-term storage (>1 year), maintain at -20°C in amber vials with desiccants. Avoid exposure to UV light or humidity, which catalyzes disulfide bond cleavage .

Advanced Research Questions

Q. What strategies optimize microwave-assisted synthesis to minimize byproducts like sulfoxides or thiolate intermediates?

  • Methodological Answer : Byproduct formation is mitigated by:

  • Precise power modulation : Gradual ramp-up to 300 W prevents localized overheating.
  • Solvent selection : Use non-polar solvents (e.g., toluene) to suppress oxidation.
  • In situ monitoring : Real-time FT-IR or Raman spectroscopy detects intermediate thiolates, enabling immediate quenching with acetic acid .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density at sulfur atoms, identifying nucleophilic attack sites. Molecular electrostatic potential (MEP) maps highlight regions with high electrophilicity (e.g., disulfide bridge), guiding derivatization strategies .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antitumor vs. non-active results)?

  • Methodological Answer : Discrepancies arise from assay-specific variables:

  • Cell line selection : Test across diverse panels (e.g., NCI-60) to assess tissue-specific responses.
  • Redox environment : Adjust glutathione levels in vitro to mimic physiological conditions, as disulfide bonds are redox-sensitive .

Q. How can derivatives be designed to enhance antitumor efficacy while reducing cytotoxicity?

  • Methodological Answer :

  • Functional group substitution : Replace chlorine with electron-withdrawing groups (e.g., nitro) to increase electrophilicity.
  • Prodrug strategies : Incorporate ester linkages hydrolyzed by tumor-specific enzymes (e.g., matrix metalloproteinases) for targeted activation .

Q. What mechanistic studies elucidate the compound’s interaction with thiol-containing enzymes (e.g., thioredoxin reductase)?

  • Methodological Answer :

  • Kinetic assays : Monitor NADPH oxidation rates to quantify enzyme inhibition (IC₅₀).
  • X-ray crystallography : Resolve co-crystal structures to identify binding motifs (e.g., disulfide exchange with catalytic cysteine residues) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole

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